molecular formula C15H11BrN2 B1368931 2-(4-Bromophenyl)quinolin-4-amine

2-(4-Bromophenyl)quinolin-4-amine

Cat. No.: B1368931
M. Wt: 299.16 g/mol
InChI Key: GDLBLSKVSYVXRV-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)quinolin-4-amine is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a bromophenyl group attached to the quinoline ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)quinolin-4-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)quinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)quinolin-4-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its quinoline core and bromophenyl group make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C15H11BrN2

Molecular Weight

299.16 g/mol

IUPAC Name

2-(4-bromophenyl)quinolin-4-amine

InChI

InChI=1S/C15H11BrN2/c16-11-7-5-10(6-8-11)15-9-13(17)12-3-1-2-4-14(12)18-15/h1-9H,(H2,17,18)

InChI Key

GDLBLSKVSYVXRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)N

Origin of Product

United States

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